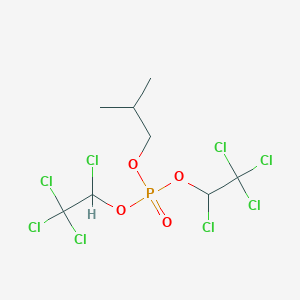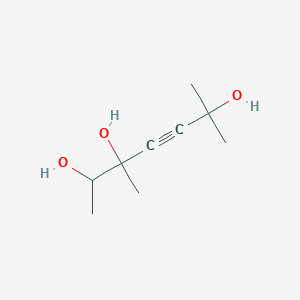
3,6-Dimethylhept-4-yne-2,3,6-triol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Dimethylhept-4-yne-2,3,6-triol: is an organic compound with the molecular formula C9H16O3 . It is characterized by the presence of a triple bond between the fourth and fifth carbon atoms, as well as three hydroxyl groups attached to the second, third, and sixth carbon atoms. This compound is part of the alkyne family, which is known for its carbon-carbon triple bonds .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethylhept-4-yne-2,3,6-triol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,6-dimethylhept-4-yne and suitable hydroxylating agents.
Hydroxylation: The triple bond in the starting material is subjected to hydroxylation reactions using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions to introduce hydroxyl groups at specific positions.
Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions: 3,6-Dimethylhept-4-yne-2,3,6-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation reactions with catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Palladium on carbon (Pd/C), Lindlar’s catalyst
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: Ketones or aldehydes
Reduction: Alkenes or alkanes
Substitution: Alkyl halides or other substituted derivatives
科学研究应用
3,6-Dimethylhept-4-yne-2,3,6-triol has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
作用机制
The mechanism of action of 3,6-Dimethylhept-4-yne-2,3,6-triol involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the triple bond play crucial roles in its reactivity and interactions. For example, the hydroxyl groups can form hydrogen bonds with enzymes or receptors, while the triple bond can participate in addition reactions with other molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
相似化合物的比较
3,6-Dimethylhept-4-yne-2,3,6-diol: Similar structure but with two hydroxyl groups instead of three.
3,6-Dimethylhept-4-yne-2,6-diol: Similar structure but with hydroxyl groups at different positions.
3,6-Dimethylhept-4-yne-2,3,5-triol: Similar structure but with hydroxyl groups at different positions.
Uniqueness: 3,6-Dimethylhept-4-yne-2,3,6-triol is unique due to the specific arrangement of its hydroxyl groups and the presence of a triple bond. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
属性
CAS 编号 |
65213-10-7 |
|---|---|
分子式 |
C9H16O3 |
分子量 |
172.22 g/mol |
IUPAC 名称 |
3,6-dimethylhept-4-yne-2,3,6-triol |
InChI |
InChI=1S/C9H16O3/c1-7(10)9(4,12)6-5-8(2,3)11/h7,10-12H,1-4H3 |
InChI 键 |
QNGTUXQLMUTUGS-UHFFFAOYSA-N |
规范 SMILES |
CC(C(C)(C#CC(C)(C)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[[4-(4-Carboxyanilino)-6-(diethylamino)-1,3,5-triazin-2-yl]amino]benzoic acid](/img/structure/B14496101.png)
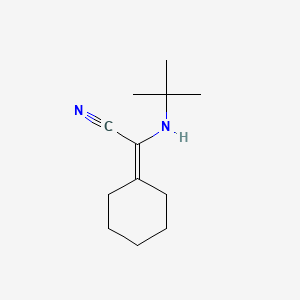
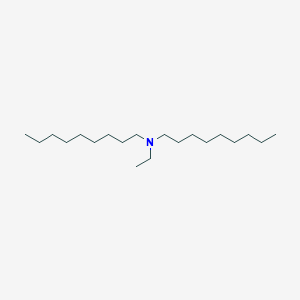

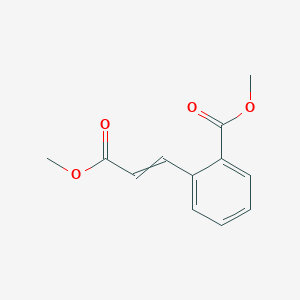
![N~2~-{2-[3,4-Bis(benzoyloxy)phenyl]ethyl}-L-glutamine](/img/structure/B14496116.png)
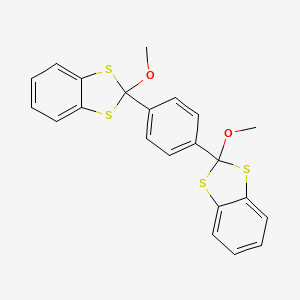


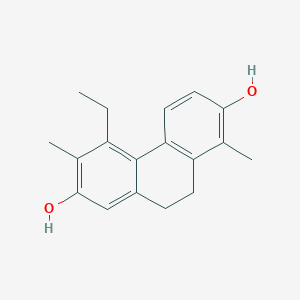
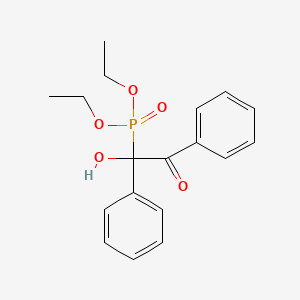
![1-Ethyl-2-[(3-ethyl-2(3H)-benzoselenazolylidene)methyl]-6-methylquinolinium iodide](/img/structure/B14496158.png)

